molecular formula C9H11NO B1330031 Ethyl N-phenylformimidate CAS No. 6780-49-0

Ethyl N-phenylformimidate

Cat. No. B1330031
CAS RN: 6780-49-0
M. Wt: 149.19 g/mol
InChI Key: DRDBNKYFCOLNQO-UHFFFAOYSA-N
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Description

Ethyl N-phenylformimidate is a chemical compound that has been studied in various contexts, particularly in organic synthesis and coordination chemistry. It is known to be an intermediate in certain chemical reactions and can be synthesized through the insertion of phenyl isocyanide into ethanol, catalyzed by copper(I) and a base .

Synthesis Analysis

The synthesis of ethyl N-phenylformimidate involves the reaction of phenyl isocyanide with ethanol in the presence of a copper(I) catalyst and a base. This process leads to the formation of an intermediate which then decomposes to yield ethyl N-phenylformimidate. The reaction is mechanistic, with the formation of an [(ethoxy)-(phenylimino)methyl]copper intermediate being a crucial step .

Molecular Structure Analysis

While the specific molecular structure of ethyl N-phenylformimidate is not detailed in the provided papers, related compounds have been structurally characterized. For example, the crystal structure of N-ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been investigated, providing insights into the molecular conformations and intermolecular interactions in similar aromatic and heterocyclic compounds .

Chemical Reactions Analysis

Ethyl N-phenylformimidate is a reactive intermediate that can undergo further transformations. For instance, it can slowly react to form N,N'-diphenylformamidine, which can be precipitated as a copper complex at the end of the reaction . The reactivity of related compounds, such as N-phenyl maleimide, has also been studied, with the yield and influence of various synthesis conditions being analyzed .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl N-phenylformimidate itself are not directly reported in the provided papers. However, studies on related compounds, such as N-phenyl maleimide, have determined some related physical properties and have established optimal conditions for synthesis, which can provide a general understanding of the behavior of similar compounds .

Scientific Research Applications

Synthesis and Catalysis

Ethyl N-phenylformimidate is a product formed in the insertion of phenyl isocyanide into ethanol, catalyzed by copper(I) and base. This process involves the formation of an [(ethoxy)-(phenylimino)methyl]copper intermediate, which then decomposes to produce Ethyl N-phenylformimidate. This compound eventually reacts to form N,N′-diphenylformamidine. Such reactions are essential in organic synthesis and catalysis, providing a pathway for the formation of complex molecules (Knol, Os, & Drenth, 1975).

Antiviral Research

In the realm of antiviral research, compounds structurally related to Ethyl N-phenylformimidate have shown potential. For instance, certain derivatives have been studied as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds have demonstrated effectiveness against HIV-1 in cell-based assays and might be valuable in anti-AIDS regimens (De Martino et al., 2005).

Neuroprotective Actions

Ethyl N-phenylformimidate is chemically related to phenylpropanoids like ethyl ferulate, which exhibit antioxidant and neuroprotective activities. These substances have been identified as having potential uses in the nutraceutical and pharmaceutical industry. Ethyl ferulate and its derivatives have shown promising therapeutic applications in the treatment of mycobacterial infections and as cosmetics due to their neuroprotective activity (Cunha et al., 2019).

Nematicidal Applications

Research has also explored the useof related compounds in agricultural settings. For example, certain nematicides, which are structurally akin to Ethyl N-phenylformimidate, have been used to control nematode populations in crops. These substances have demonstrated effectiveness in suppressing nematode development and increasing plant growth, thereby playing a crucial role in agricultural pest management (Griffin, 1975).

Synthesis of Organic Photoreceptor Compounds

Ethyl N-phenylformimidate derivatives have been used in the synthesis of novel charge-transporting materials. These materials are valuable in the development of organic photoreceptor compounds, which are crucial in technologies like organic electrophotographic photoreceptors. Such developments are significant in the field of materials science, particularly in the advancement of imaging and printing technologies (Li Du, 2000).

Pharmaceutical Synthesis

In the pharmaceutical industry, related compounds have been used in the preparation of N-phenyl maleimide, a compound with various applications. The synthesis process involves optimizing technology conditions and analyzing factors influencing product yield, underlining the importance of these compounds in medicinal chemistry (Liao Zhi-fu, 2000).

Safety And Hazards

Ethyl N-phenylformimidate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Ethyl N-phenylformimidate has been used in the preparation of sulfonated polystyrene brushes grafted onto magnetic nanoparticles, which are recoverable catalysts . This suggests potential future directions in the field of recoverable catalysts for efficient synthesis.

properties

IUPAC Name

ethyl N-phenylmethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-11-8-10-9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDBNKYFCOLNQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064473
Record name Methanimidic acid, N-phenyl-, ethyl ester
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Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-phenylformimidate

CAS RN

6780-49-0
Record name Ethyl N-phenylmethanimidate
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Record name Ethyl N-phenylformimidate
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Record name Methanimidic acid, N-phenyl-, ethyl ester
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Record name Methanimidic acid, N-phenyl-, ethyl ester
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Record name Ethyl N-phenylformimidate
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Record name Ethyl N-phenylformimidate
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Synthesis routes and methods

Procedure details

The synthesis is achieved in three steps. The first step is the preparation of N,N′-diphenyl formamidine (by the reaction of aniline with triethyl orthoformate). This intermediate is then further reacted with triethyl orthoformate to produce ethyl N-phenylimidoformate. The final step is the reaction of ethyl phenylimidoformate with 4-aminostyrene to give the product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
X Wang, L Wang, B Sun, X Chu, X Xing… - Journal of Applied …, 2021 - Wiley Online Library
… for efficient synthesis of ethyl N-phenylformimidate. First, the … acid catalyst to synthesize ethyl N-phenylformimidate. Due to … After recycling, the yield of ethyl N-phenylformimidate was …
Number of citations: 0 onlinelibrary.wiley.com
RM Roberts - Journal of the American Chemical Society, 1949 - ACS Publications
… rapidly and a 96% yield of ethyl N-phenylformimidate was produced. Other acids are also … Knott6 treated ethyl Nphenylformimidate in alcoholic solution with carboxylic and sulfonic …
Number of citations: 61 pubs.acs.org
RM Roberts - Journal of the American Chemical Society, 1950 - ACS Publications
… We found that the reaction was greatly affected by a small amount of acid; when a small crystal of aniline hydrochloride was added to a mixture of ethyl Nphenylformimidate and J>-…
Number of citations: 28 pubs.acs.org
N Koga, G Koga, JP Anselme - Tetrahedron Letters, 1970 - Elsevier
In order to determine the feasibility of this route, the action of cbutyllithium on ethyl N-phenylformimidate (1) was investigated. Treatment of an ethereal solution of I with three equivalents …
Number of citations: 10 www.sciencedirect.com
RM Roberts, TD Higgins Jr… - Journal of the American …, 1955 - ACS Publications
… The mixture of imidic ester and ortho esters obtained from ethyl N-phenylformimidate and rebutyl … When possible it is desirable to use ethyl N-phenylformimidate rather than methyl N-…
Number of citations: 38 pubs.acs.org
RM Roberts, PJ Vogt - Journal of the American Chemical Society, 1956 - ACS Publications
… It seemed obvious from these observations that the production of N-ethylf ormanilide involved the primary formation of ethyl Nphenylformimidate followed by its rearrangement to the …
Number of citations: 70 pubs.acs.org
RM Roberts, RH DeWolfe - Journal of the American Chemical …, 1954 - ACS Publications
… similar to that of ethyl N-phenylformimidate (minimum at 225, … due principally to ethyl N-phenylformimidate) is somewhat … of N, N'diphenylformamidine and ethyl N-phenylformimidate …
Number of citations: 49 pubs.acs.org
M FURUKAWA, T OHKAWARA… - Chemical and …, 1978 - jstage.jst.go.jp
… The reactions of 2,3-epoxypropylaryl ether with ethyl-N-phenylformimidate (I) and with N,N’odiphenylformamidine (H) were examined. it was found that the reactions gave the same product, N-(2—hydroxy—3-aryloxypropyl)—N-phenylformamide …
Number of citations: 3 www.jstage.jst.go.jp
D Knol, CPA van Os, W Drenth - Recueil des Travaux …, 1974 - Wiley Online Library
… In a rapid reaction with ethanol the intermediate decomposes and the insertion product, ethyl Nphenylformimidate, is formed. It reacts slowly to give N,N-diphenylformamidine, which is …
Number of citations: 8 onlinelibrary.wiley.com
RM Roberts, PJ Vogt - Org. Synth, 1955
Number of citations: 12

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